Guanabenz hydrochloride

Descripción general

Descripción

Guanabenz (clorhidrato) es un agonista alfa-2 adrenérgico de acción central utilizado principalmente como agente antihipertensivo. Es conocido por su capacidad para reducir la presión arterial al disminuir la salida simpática al corazón, los riñones y la vasculatura periférica . Guanabenz se comercializa bajo el nombre comercial Wytensin y se utiliza para controlar la presión arterial alta (hipertensión) .

Mecanismo De Acción

Guanabenz ejerce sus efectos antihipertensivos a través de la estimulación alfa-adrenérgica central, lo que da como resultado una disminución de la salida simpática al corazón, los riñones y la vasculatura periférica. Esto conduce a una reducción de la presión arterial sistólica y diastólica y una ligera disminución de la frecuencia del pulso . Guanabenz también disminuye la resistencia vascular periférica con la administración crónica .

Compuestos similares:

Clonidina: Otro agonista alfa-2 adrenérgico utilizado para tratar la hipertensión.

Guanfacina: También un agonista alfa-2 adrenérgico, guanfacina se utiliza para tratar la hipertensión y el trastorno por déficit de atención e hiperactividad (TDAH).

Metildopa: Un agonista alfa-2 adrenérgico utilizado para tratar la hipertensión, particularmente en mujeres embarazadas.

Singularidad de Guanabenz: Guanabenz es único debido a su afinidad de unión específica para los receptores alfa-2 adrenérgicos y su capacidad para modular la respuesta integrada al estrés. Sus metabolitos, como el 4-hidroxi guanabenz, también exhiben propiedades farmacológicas únicas que se están explorando para posibles aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

Guanabenz hydrochloride plays a significant role in biochemical reactions by interacting with alpha-2 adrenergic receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This compound binds to these receptors, resulting in reduced sympathetic outflow to the heart, kidneys, and peripheral vasculature . This interaction decreases systolic and diastolic blood pressure and slightly slows the pulse rate . Additionally, this compound has been shown to interact with the enzyme CH25H, a cholesterol hydroxylase linked to antiviral immunity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to exert neuroprotective effects by enhancing the integrated stress response in oligodendrocytes, the cells responsible for myelin production in the central nervous system . This enhancement protects oligodendrocytes from inflammatory stress, which is particularly relevant in conditions like multiple sclerosis . This compound also influences cell signaling pathways by activating alpha-2 adrenergic receptors, leading to decreased sympathetic nervous system activity . This modulation of cell signaling can impact gene expression and cellular metabolism, contributing to its antihypertensive effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to alpha-2 adrenergic receptors, which are predominantly located in the central nervous system . By stimulating these receptors, this compound reduces the release of norepinephrine and other neurotransmitters, leading to decreased sympathetic outflow . This reduction in neurotransmitter release results in lower blood pressure and reduced peripheral vascular resistance . Additionally, this compound has been found to inhibit the enzyme CH25H, which may contribute to its anti-inflammatory and antiviral properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is approximately 75% absorbed from the gastrointestinal tract and has a half-life of about 6 hours . Chronic administration of this compound leads to a sustained decrease in peripheral vascular resistance and blood pressure . Studies have also shown that this compound can enhance the integrated stress response in oligodendrocytes, providing long-term protection against inflammatory stress

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats, this compound has been shown to reduce body weight and improve metabolic parameters, such as glucose and triglyceride levels, when administered at a dose of 5 mg/kg body weight . Higher doses of this compound have been associated with increased neuroprotective effects in models of multiple sclerosis, where it prevents myelin loss and alleviates clinical symptoms . Excessive dosages may lead to adverse effects, including drowsiness and decreased alertness .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes hepatic metabolism . The compound’s metabolite, 4-hydroxy this compound, has been identified as a partial agonist of alpha-2A adrenergic receptors . This metabolite exhibits weak agonistic activity at trace amine-associated receptor 1 (TAAR 1) and has been shown to reduce body weight and improve metabolic parameters in animal models . The precise metabolic pathways and the enzymes involved in the metabolism of this compound require further elucidation.

Transport and Distribution

This compound is approximately 90% bound to plasma proteins and is distributed throughout the body . The compound is absorbed from the gastrointestinal tract and reaches peak plasma concentrations within a few hours . This compound is transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system . The distribution of this compound within cells and tissues involves interactions with transporters and binding proteins, which facilitate its localization and accumulation in specific compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it targets alpha-2 adrenergic receptors . These receptors are located on the cell membrane and are involved in modulating neurotransmitter release . This compound’s activity is influenced by its ability to cross the blood-brain barrier and interact with these receptors . Additionally, this compound has been shown to enhance the integrated stress response in oligodendrocytes, suggesting its localization within these cells and its role in protecting against inflammatory stress .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Guanabenz se sintetiza mediante una serie de reacciones químicas que involucran la condensación de 2,6-diclorobencilideno y aminoguanidina. La reacción típicamente involucra el uso de solventes y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de guanabenz (clorhidrato) implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos como la cristalización, la filtración y el secado para obtener el producto final en su forma de sal de clorhidrato .

Análisis De Reacciones Químicas

Tipos de reacciones: Guanabenz se somete a varias reacciones químicas, que incluyen:

Oxidación: Guanabenz se puede oxidar para formar diferentes metabolitos, como el 4-hidroxi guanabenz.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en guanabenz, alterando sus propiedades farmacológicas.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de guanabenz, potencialmente mejorando sus efectos terapéuticos.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, se controlan cuidadosamente para lograr los resultados deseados .

Productos principales formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de guanabenz, como el 4-hidroxi guanabenz, que se ha estudiado por sus posibles beneficios terapéuticos .

Aplicaciones Científicas De Investigación

Guanabenz (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

Clonidine: Another alpha-2 adrenergic agonist used to treat hypertension.

Guanfacine: Also an alpha-2 adrenergic agonist, guanfacine is used to treat hypertension and attention deficit hyperactivity disorder (ADHD).

Methyldopa: An alpha-2 adrenergic agonist used to treat hypertension, particularly in pregnant women.

Uniqueness of Guanabenz: Guanabenz is unique due to its specific binding affinity for alpha-2 adrenergic receptors and its ability to modulate the integrated stress response. Its metabolites, such as 4-hydroxy guanabenz, also exhibit unique pharmacological properties that are being explored for potential therapeutic applications .

Propiedades

Número CAS |

23113-43-1 |

|---|---|

Fórmula molecular |

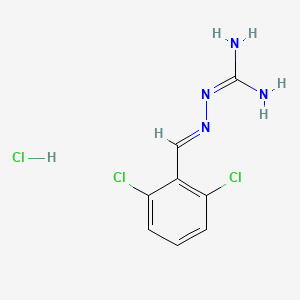

C8H9Cl3N4 |

Peso molecular |

267.5 g/mol |

Nombre IUPAC |

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine;hydrochloride |

InChI |

InChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H/b13-4-; |

Clave InChI |

UNWWUUPHJRAOMZ-REVZYDSWSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl |

SMILES isomérico |

C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl.Cl |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl |

Apariencia |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

23113-43-1 |

Sinónimos |

2-[(2,6-dichlorophenyl)methylene]-hydrazinecarboximidamide, monohydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.